(2E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxy-1,3-benzodioxole and 4-methoxybenzaldehyde.
Condensation Reaction: A condensation reaction is carried out between the starting materials in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE is studied for its potential as a building block in organic synthesis
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are explored in pharmacological studies. Researchers may investigate its efficacy in treating various diseases, such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE may be used as an intermediate in the synthesis of more complex molecules or as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylbut-2-en-1-one: A similar compound with a phenyl group instead of a methoxyphenyl group.
(2E)-4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)but-2-en-1-one: A compound with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy groups in (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. These features distinguish it from other similar compounds and may contribute to its unique biological and chemical activities.
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C20H20O6/c1-22-15-9-7-13(8-10-15)16(21)6-4-5-14-11-17(23-2)19-20(18(14)24-3)26-12-25-19/h4,6-11H,5,12H2,1-3H3/b6-4+ |
InChI Key |
DFBNFRPJWLUZDU-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/CC2=CC(=C3C(=C2OC)OCO3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CCC2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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